1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone

Catalog No.
S812709
CAS No.
617706-18-0
M.F
C8H3BrF4O
M. Wt
271.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone

CAS Number

617706-18-0

Product Name

1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone

IUPAC Name

1-(4-bromo-2-fluorophenyl)-2,2,2-trifluoroethanone

Molecular Formula

C8H3BrF4O

Molecular Weight

271.01 g/mol

InChI

InChI=1S/C8H3BrF4O/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3H

InChI Key

XMFAZNDFEXEANH-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)F)C(=O)C(F)(F)F

Canonical SMILES

C1=CC(=C(C=C1Br)F)C(=O)C(F)(F)F

1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone is a synthetic organic compound characterized by its unique trifluoromethyl ketone structure. Its molecular formula is C8H3BrF4OC_8H_3BrF_4O, and it possesses a bromine atom and a fluorine atom on the aromatic ring, contributing to its chemical reactivity and potential biological activity. The compound is known for its distinctive properties due to the presence of multiple halogen atoms, which can influence both its physical characteristics and reactivity in

Typical of ketones and aromatic compounds. Notably, it can undergo:

  • Nucleophilic Addition Reactions: The carbonyl group in the ketone can react with nucleophiles, leading to the formation of alcohols or other functional groups.
  • Electrophilic Aromatic Substitution: The presence of bromine and fluorine on the aromatic ring can direct electrophiles to specific positions on the ring, allowing for further functionalization.
  • Reduction Reactions: The ketone can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Synthesis of 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone typically involves several methods:

  • Direct Halogenation: Starting from 2,2,2-trifluoroacetophenone, bromination and fluorination can be performed using halogenating agents under controlled conditions.
  • Friedel-Crafts Acylation: An aromatic compound may undergo acylation with trifluoroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the trifluoroethanone moiety.
  • Chemoenzymatic Synthesis: Recent advancements have explored using enzymes to facilitate the synthesis of complex organic molecules from simpler precursors, enhancing selectivity and yield .

1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone has potential applications in various fields:

  • Pharmaceutical Development: As a building block for synthesizing biologically active compounds.
  • Material Science: Due to its unique electronic properties derived from fluorination.
  • Chemical Research: As an intermediate in organic synthesis for developing new materials or pharmaceuticals.

Several compounds share structural similarities with 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone. Here’s a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
1-(4-Chlorophenyl)-2,2,2-trifluoroethanoneC8H4ClF3OC_8H_4ClF_3OContains chlorine instead of bromine
1-(3-Chlorophenyl)-2,2,2-trifluoroethanoneC8H4ClF3OC_8H_4ClF_3OChlorine at a different position
1-(3-Bromophenyl)-2,2,2-trifluoroethanoneC8H6BrF3OC_8H_6BrF_3OSimilar bromination but lacks fluorine
1-(4-Iodophenyl)-2,2,2-trifluoroethanoneC8H6IF3OC_8H_6IF_3OContains iodine; potentially different reactivity
1-(4-Nitrophenyl)-2,2,2-trifluoroethanoneC8H5BrF3O3C_8H_5BrF_3O_3Nitro group introduces different electronic properties

The unique combination of bromine and fluorine in 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone distinguishes it from these similar compounds by potentially enhancing its biological activity and reactivity due to the electron-withdrawing effects of these halogens.

XLogP3

3.5

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-one

Dates

Last modified: 08-16-2023

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